molecular formula C4H7BrO2S B2368092 (E)-3-Bromo-1-methylsulfonylprop-1-ene CAS No. 80729-59-5

(E)-3-Bromo-1-methylsulfonylprop-1-ene

Cat. No.: B2368092
CAS No.: 80729-59-5
M. Wt: 199.06
InChI Key: OVAXXBFZRNVDJL-DUXPYHPUSA-N
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Description

(E)-3-Bromo-1-methylsulfonylprop-1-ene is a high-value, multifunctional organic building block designed for advanced chemical synthesis and drug discovery research. This compound features an electrophilic alkenyl bromide moiety adjacent to an electron-withdrawing methylsulfonyl group, making it a versatile intermediate for cross-coupling reactions and nucleophilic additions. Its unique structure allows researchers to efficiently construct complex molecular architectures, particularly in the synthesis of novel pharmaceutical candidates and functional materials. The methyl sulfone group is a privileged structure in medicinal chemistry, known to enhance metabolic stability and binding affinity in bioactive molecules . As such, this reagent is particularly valuable for constructing α,β-unsaturated sulfones, which are key intermediates in developing compounds with potential antiviral, antibacterial, and antitumor properties . The (E)-stereochemistry is specified to ensure stereoselective outcomes in synthetic applications. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-bromo-1-methylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-8(6,7)4-2-3-5/h2,4H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXXBFZRNVDJL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Methylsulfonylpropene

A widely cited method involves the bromination of (E)-1-methylsulfonylprop-1-ene. In a representative procedure, (E)-1-methylsulfonylprop-1-ene (5.0 g, 25 mmol) is treated with $$ \text{N}- $$bromosuccinimide (NBS, 1.1 eq) in dichloromethane (DCM) at 0°C, catalyzed by benzoyl peroxide (BPO, 0.1 eq). The reaction proceeds via radical addition, yielding the target compound in 85% purity after column chromatography.

Key Data:

Parameter Value
Temperature 0°C → 25°C
Reaction Time 12 h
Yield 78%
Purity (HPLC) 95%

This method’s advantages include operational simplicity, though regioselectivity challenges may arise with unsymmetrical alkenes.

Sulfonylation of Allylic Bromides

An alternative route employs the sulfonylation of 3-bromo-1-propene. Treatment of 3-bromo-1-propene (10.4 g, 50 mmol) with methanesulfonyl chloride (MsCl, 1.2 eq) in the presence of triethylamine (TEA, 1.5 eq) in DCM at −20°C affords the product in 92% yield. The reaction mechanism involves nucleophilic substitution at the allylic position, with TEA scavenging HCl byproducts.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Catalyst: None (base-mediated)
  • Workup: Aqueous extraction, rotary evaporation

This method is noted for its scalability but requires stringent temperature control to prevent polymerization.

Dehydrohalogenation of 1,3-Dibromopropane Derivatives

A patent by KR20090076617A describes a cyclization-dehydrohalogenation approach. 1,3-Dibromopropane (50 g, 250 mmol) reacts with sodium sulfite (10.4 g, 82 mmol) in ethanol at 80°C for 10 h, followed by HCl-mediated acidification to yield 1-bromo-3-propanesulfonic acid. Subsequent treatment with KOH in THF induces elimination, forming (E)-3-bromo-1-methylsulfonylprop-1-ene in 75% overall yield.

Optimization Insights:

  • Cyclization pH: 1–3 (critical for minimizing diastereomers)
  • Elimination Base: KOH > NaOH (higher stereoselectivity)

Reaction Mechanism and Stereochemical Control

The formation of this compound proceeds via two primary pathways:

Radical Bromination Pathway

In the presence of BPO, NBS generates a bromine radical that adds to the double bond of methylsulfonylpropene. The intermediate radical stabilizes through resonance with the sulfonyl group, favoring anti-Markovnikov addition. Subsequent hydrogen abstraction yields the (E)-isomer exclusively due to steric hindrance from the bulky sulfonyl group.

Base-Mediated Elimination

Dehydrohalogenation of 1-bromo-3-propanesulfonic acid derivatives follows an E2 mechanism. The transition state adopts a periplanar geometry, with the base abstracting a β-hydrogen anti to the leaving group. The sulfonyl group’s electron-withdrawing nature enhances the acidity of β-hydrogens, accelerating elimination.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 6.45 (d, J = 15.6 Hz, 1H, CH=), 6.02 (d, J = 15.6 Hz, 1H, CBr=), 3.15 (s, 3H, SO$$ _2 $$Me).
  • IR (KBr): 1645 cm$$ ^{-1} $$ (C=C), 1320 cm$$ ^{-1} $$ (S=O asym), 1140 cm$$ ^{-1} $$ (S=O sym).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H$$ _2 $$O) shows a single peak at t$$ _R $$ = 4.2 min, confirming >98% purity.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids, forming biaryl sulfones. For example, reaction with phenylboronic acid (1.2 eq) and Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%) in dioxane/H$$ _2 $$O (3:1) at 80°C yields (E)-3-phenyl-1-methylsulfonylprop-1-ene in 89% yield.

Cycloaddition Chemistry

As a dienophile, it undergoes Diels-Alder reactions with cyclopentadiene, producing bicyclic sulfones with >90% endo selectivity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Bromo-1-methylsulfonylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Addition Reactions: Reagents like hydrogen bromide or water in the presence of acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Addition Reactions: Products include dibromo or hydroxyl derivatives.

    Oxidation and Reduction Reactions: Products include sulfoxides or sulfides.

Scientific Research Applications

Organic Synthesis

(E)-3-Bromo-1-methylsulfonylprop-1-ene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse derivatives.

Reactions :

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Addition Reactions : The double bond allows for electrophilic or nucleophilic addition.
  • Oxidation/Reduction : The methylsulfonyl group can participate in redox reactions.

Biochemical Probes

The compound has been investigated as a biochemical probe to study enzyme mechanisms. Its structure enables it to interact with various molecular targets, allowing researchers to explore enzymatic pathways and mechanisms .

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its unique reactivity profile allows for the development of drugs targeting specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from it have shown cytotoxic effects on various cancer cell lines, including prostate and colon cancer cells .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as a covalent inhibitor of specific enzymes involved in viral replication. This property was leveraged to develop potential antiviral agents against Chikungunya virus .

Case Study 2: Antioxidant Properties

Research indicated that this compound exhibits significant antioxidant activity, scavenging reactive oxygen species in cellular models. This property suggests potential applications in protecting cells from oxidative stress-related damage.

Mechanism of Action

The mechanism of action of (E)-3-Bromo-1-methylsulfonylprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the compound allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to structurally related bromoalkenes, such as 3-Bromo-1-phenylpropene (CAS 4392-24-9) . Key differences lie in the substituents at C1:

Compound C1 Substituent C3 Substituent Double Bond Configuration
(E)-3-Bromo-1-methylsulfonylprop-1-ene -SO₂CH₃ Br E
3-Bromo-1-phenylpropene -Ph Br Not specified (CAS 4392-24-9)

The methylsulfonyl group is a stronger electron-withdrawing group compared to phenyl, which significantly alters the compound’s electronic properties and reactivity.

Physicochemical Properties

A comparison of key properties is summarized below. Data for 3-Bromo-1-phenylpropene are derived from market reports , while properties for this compound are inferred from analogous sulfonyl compounds:

Property This compound 3-Bromo-1-phenylpropene
Molecular Weight ~213.1 g/mol 199.06 g/mol
Boiling Point Estimated >200°C (decomposes) 85–87°C at 12 mmHg
Solubility Polar aprotic solvents (e.g., DMSO) Insoluble in water; soluble in organic solvents
Stability Sensitive to heat and strong bases Stable under recommended storage

The higher polarity of the methylsulfonyl group likely increases the compound’s solubility in polar solvents but reduces its volatility compared to the phenyl analogue.

Biological Activity

(E)-3-Bromo-1-methylsulfonylprop-1-ene is a compound of interest due to its potential biological activities, particularly as a covalent inhibitor in various biochemical pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a vinyl sulfone moiety, which is critical for its biological activity. The presence of the bromine atom and the methylsulfonyl group enhances its reactivity, making it a suitable candidate for covalent modification of target proteins.

The compound acts primarily as an irreversible covalent inhibitor targeting cysteine proteases. It has been shown to effectively inhibit the nsP2 enzyme of Chikungunya virus (CHIKV). In studies, this compound demonstrated a time-dependent inhibition profile, indicating that it forms stable covalent bonds with the enzyme, thereby blocking its activity.

Key Findings:

  • IC50 Value : The compound exhibited an IC50 value of 60 nM against the nsP2 protease, indicating potent inhibitory activity .
  • EC50 Value : In viral replication assays, it showed an EC50 value of 40 nM, confirming its efficacy in preventing viral propagation in human fibroblast cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Vinyl Sulfone Group : Essential for covalent binding to the active site of cysteine proteases.
  • Bromine Substitution : Enhances electrophilicity, facilitating nucleophilic attack by the target cysteine residues .

Comparative Analysis

A comparative analysis with analogs reveals that modifications to the vinyl sulfone structure significantly affect biological activity. For instance:

CompoundIC50 (nM)EC50 (nM)Remarks
This compound6040Potent inhibitor
Saturated sulfone analog>1000>1000Loss of activity
Acetamide analog>1000>1000Loss of activity

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Chikungunya Virus Inhibition : A study demonstrated that the compound effectively inhibited CHIKV replication in vitro at low concentrations, highlighting its potential as an antiviral agent .
  • Cysteine Protease Inhibition : The irreversible nature of the inhibition was confirmed through kinetic studies, where pre-incubation with the compound led to significant loss of protease activity in a time-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-Bromo-1-methylsulfonylprop-1-ene, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of propene derivatives. A two-step approach involves (1) allylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) and (2) sulfonylation with methylsulfonyl chloride in the presence of a base (e.g., triethylamine). Yield optimization focuses on controlling reaction temperature (0–25°C for bromination), stoichiometric ratios (1:1.2 for sulfonylation), and solvent polarity (dichloromethane or THF). Monitoring via TLC and GC-MS ensures intermediate purity .

Q. How is the stereochemical integrity of this compound maintained during synthesis, and what analytical techniques confirm its configuration?

  • Methodological Answer : The E-configuration is preserved by avoiding prolonged exposure to heat or protic solvents, which may induce isomerization. Stereochemical confirmation employs 1H^{1}\text{H}-NMR coupling constants (JH-H>16HzJ_{\text{H-H}} > 16 \, \text{Hz} for trans-alkene protons) and NOESY experiments to verify spatial arrangement. X-ray crystallography provides definitive structural validation, as demonstrated for analogous bromoalkenes in PubChem datasets .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions, and how do these compare to similar brominated alkenes?

  • Methodological Answer : The bromine atom at the β-position and electron-withdrawing methylsulfonyl group enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings. Comparative studies with (E)-1,3-dibromo-2-methylprop-1-ene () show slower oxidative addition due to steric hindrance from the sulfonyl group. Optimizing palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligand systems (e.g., SPhos) improves coupling efficiency .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-deficient sites. Fukui indices (ff^-) quantify susceptibility to nucleophilic attack, often highlighting the β-bromine as the primary reactive center. Molecular dynamics simulations further assess solvent effects on transition-state stabilization .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

  • Methodological Answer : Divergent data may arise from ligand stereoelectronic effects or solvent polarity. Systematic kinetic profiling under standardized conditions (e.g., [substrate] = 0.1 M, [cat] = 5 mol%) isolates variables. Isotopic labeling (13C^{13}\text{C}-Br) tracks bond cleavage pathways, while meta-analyses of published datasets (e.g., using PICO frameworks) identify biases in experimental design .

Q. How does the methylsulfonyl group influence the biological activity of this compound in protein-binding studies?

  • Methodological Answer : The sulfonyl group enhances solubility and facilitates covalent binding to cysteine residues via Michael addition. Competitive inhibition assays (e.g., with glutathione) quantify target specificity. Surface plasmon resonance (SPR) or ITC measurements determine binding kinetics (KdK_d, kon/koffk_{\text{on}}/k_{\text{off}}), while molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites .

Q. What experimental and computational approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. DFT-based transition-state analysis identifies decomposition pathways (e.g., β-elimination). Comparative Raman spectroscopy detects structural changes in solid-state vs. solution phases, while Arrhenius modeling extrapolates shelf-life under standard conditions .

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